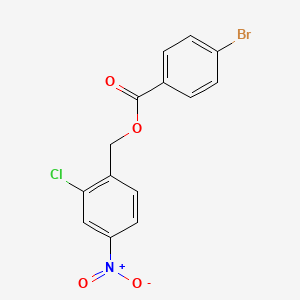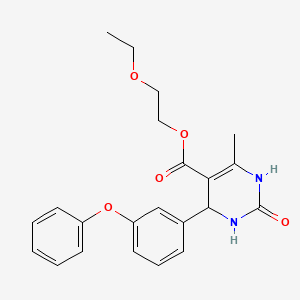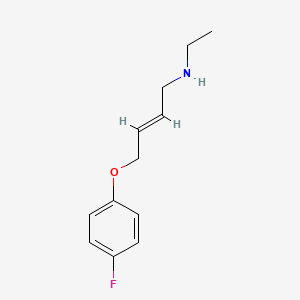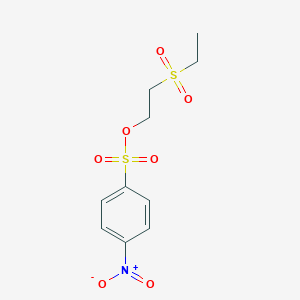![molecular formula C21H25F3N2 B5012574 1-(3-phenylbutyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B5012574.png)
1-(3-phenylbutyl)-4-[3-(trifluoromethyl)phenyl]piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-phenylbutyl)-4-[3-(trifluoromethyl)phenyl]piperazine is a synthetic organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a phenylbutyl group and a trifluoromethylphenyl group attached to a piperazine ring. Piperazine derivatives are known for their diverse pharmacological activities and have been widely studied for their potential therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-phenylbutyl)-4-[3-(trifluoromethyl)phenyl]piperazine typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with a suitable dihaloalkane, such as 1,2-dichloroethane, under basic conditions.
Introduction of the Phenylbutyl Group: The phenylbutyl group can be introduced through a nucleophilic substitution reaction. This involves the reaction of the piperazine ring with 3-phenylbutyl chloride in the presence of a base, such as potassium carbonate, to form the desired product.
Introduction of the Trifluoromethylphenyl Group: The trifluoromethylphenyl group can be introduced through a Friedel-Crafts alkylation reaction. This involves the reaction of the piperazine derivative with 3-(trifluoromethyl)benzyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
1-(3-phenylbutyl)-4-[3-(trifluoromethyl)phenyl]piperazine undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenylbutyl group, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can occur at the trifluoromethylphenyl group, potentially leading to the formation of difluoromethyl or monofluoromethyl derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide. The reactions are typically carried out under acidic or basic conditions.
Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation. The reactions are typically carried out under mild conditions to prevent over-reduction.
Substitution: Common nucleophiles include alkyl halides, aryl halides, and sulfonates. The reactions are typically carried out in the presence of a base, such as sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of difluoromethyl or monofluoromethyl derivatives.
Substitution: Formation of various substituted piperazine derivatives.
科学研究应用
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound has been studied for its potential biological activities, including antimicrobial, antifungal, and antiviral properties.
Medicine: The compound has been investigated for its potential therapeutic applications, including as an analgesic, anti-inflammatory, and antipsychotic agent.
Industry: The compound is used in the production of pharmaceuticals, agrochemicals, and materials with specific properties.
作用机制
The mechanism of action of 1-(3-phenylbutyl)-4-[3-(trifluoromethyl)phenyl]piperazine involves its interaction with specific molecular targets and pathways. The compound is known to interact with various receptors and enzymes, leading to its pharmacological effects. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, modulating the release and uptake of neurotransmitters. Additionally, the compound may inhibit specific enzymes involved in inflammatory pathways, leading to its anti-inflammatory effects.
相似化合物的比较
1-(3-phenylbutyl)-4-[3-(trifluoromethyl)phenyl]piperazine can be compared with other similar compounds, such as:
1-(3-phenylpropyl)-4-[3-(trifluoromethyl)phenyl]piperazine: This compound has a similar structure but with a shorter alkyl chain. It may exhibit different pharmacological properties due to the difference in chain length.
1-(3-phenylbutyl)-4-[4-(trifluoromethyl)phenyl]piperazine: This compound has the trifluoromethyl group at a different position on the phenyl ring. The position of the trifluoromethyl group can significantly affect the compound’s reactivity and biological activity.
1-(3-phenylbutyl)-4-[3-(difluoromethyl)phenyl]piperazine: This compound has a difluoromethyl group instead of a trifluoromethyl group. The difference in fluorine content can affect the compound’s chemical and biological properties.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity compared to other similar compounds.
属性
IUPAC Name |
1-(3-phenylbutyl)-4-[3-(trifluoromethyl)phenyl]piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25F3N2/c1-17(18-6-3-2-4-7-18)10-11-25-12-14-26(15-13-25)20-9-5-8-19(16-20)21(22,23)24/h2-9,16-17H,10-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIHXXJVQMPEIFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCN1CCN(CC1)C2=CC=CC(=C2)C(F)(F)F)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25F3N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[1-[4-(4-Benzoylpyridin-1-ium-1-yl)butyl]pyridin-1-ium-4-yl]-phenylmethanone;dibromide](/img/structure/B5012494.png)

![2-(4-chlorophenoxy)-N-cyclohexyl-2-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]propanamide](/img/structure/B5012508.png)
![2-bromo-N-{1-methyl-2-[(4-nitrophenyl)amino]ethyl}benzamide](/img/structure/B5012515.png)

![N-{[5-(1,3-benzoxazol-2-yl)-2-chlorophenyl]carbamothioyl}-3-bromobenzamide](/img/structure/B5012535.png)
![(3R,4R)-4-[4-(2-fluorophenyl)piperazin-1-yl]-1-[(5-methylthiophen-2-yl)methyl]piperidin-3-ol](/img/structure/B5012548.png)


![ethyl 5-(2H-1,2,3-benzotriazol-2-ylacetyl)-1-(3-phenylpropyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylate](/img/structure/B5012557.png)
![2-[5-({2-[(2,3-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B5012564.png)
![(5Z)-1-(2-fluorophenyl)-5-[[4-[(4-nitrophenyl)methoxy]phenyl]methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B5012580.png)
![3-[3-(1-pyrrolidinylmethyl)phenyl]-1H-pyrazole trifluoroacetate](/img/structure/B5012598.png)
